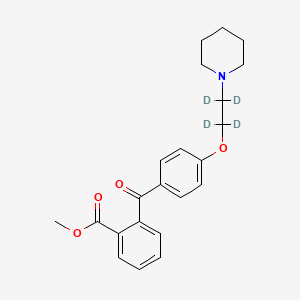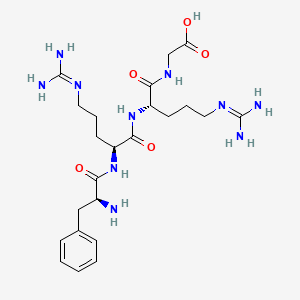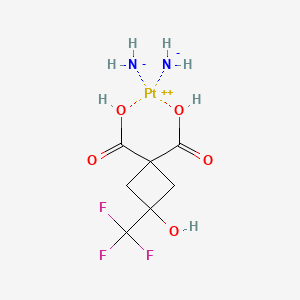
Antitumor agent-77
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-77 is a compound known for its potent anticancer properties. It inhibits the growth and migration of cancer cells by targeting specific molecular pathways. This compound has shown promise in preclinical studies for its ability to induce cell death in various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-77 involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but typically involves:
Formation of intermediates: Using reagents such as trifluoroacetic acid and platinum-based catalysts.
Coupling reactions: These are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve consistent and high-quality production. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing its anticancer properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced anticancer properties .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-77 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including lung, breast, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
Antitumor agent-77 exerts its effects by activating the intrinsic apoptotic pathway in tumor cells. This involves the activation of proteins such as Bax, Bcl-2, and caspase-3, leading to programmed cell death. Additionally, it inhibits the enzyme GPx-4 and enhances COX2-induced ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Carboplatin: Another platinum-based anticancer agent with a different mechanism of action.
Oxaliplatin: Similar in structure but with distinct pharmacokinetic properties.
Cisplatin: A widely used platinum-based drug with a different spectrum of activity.
Uniqueness of Antitumor Agent-77: this compound is unique due to its dual mechanism of action, involving both apoptosis and ferroptosis. This dual action enhances its anticancer efficacy and may reduce the likelihood of resistance development compared to other platinum-based drugs .
Eigenschaften
Molekularformel |
C7H11F3N2O5Pt |
|---|---|
Molekulargewicht |
455.25 g/mol |
IUPAC-Name |
azanide;3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid;platinum(2+) |
InChI |
InChI=1S/C7H7F3O5.2H2N.Pt/c8-7(9,10)6(15)1-5(2-6,3(11)12)4(13)14;;;/h15H,1-2H2,(H,11,12)(H,13,14);2*1H2;/q;2*-1;+2 |
InChI-Schlüssel |
KXQSKXDVONWKOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(F)(F)F)O)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


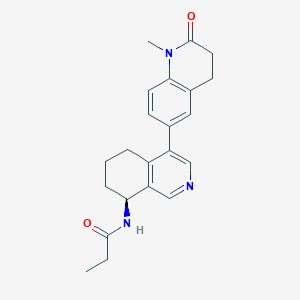
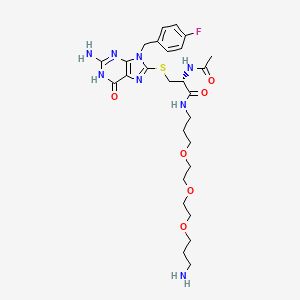
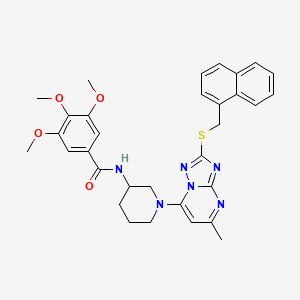
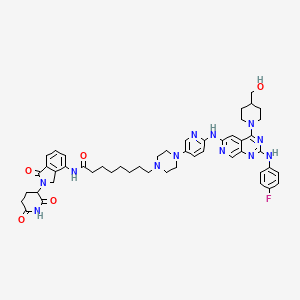
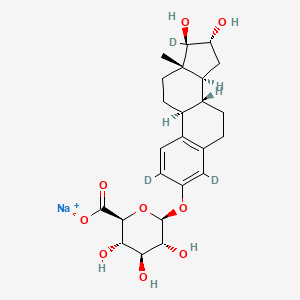
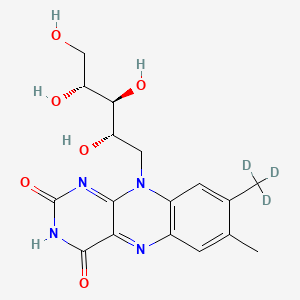
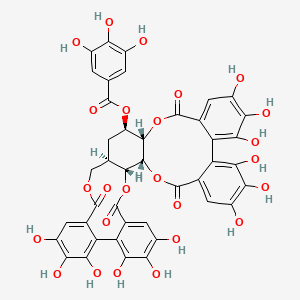
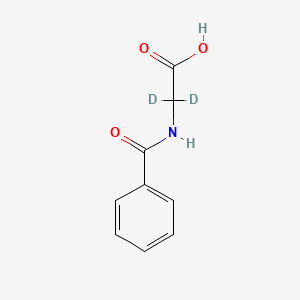
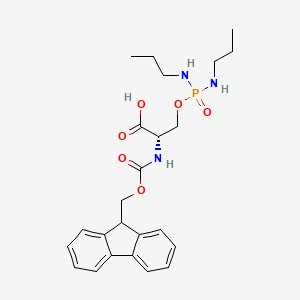
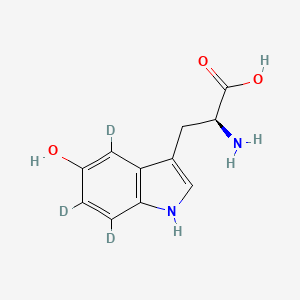
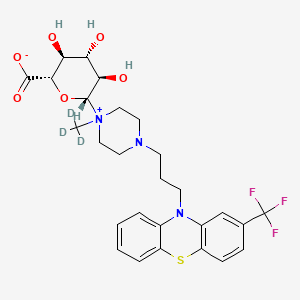
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
